molecular formula C4H7NO3S B1593149 1,2-Thiazinan-3-one 1,1-dioxide CAS No. 913836-20-1

1,2-Thiazinan-3-one 1,1-dioxide

Cat. No. B1593149
M. Wt: 149.17 g/mol
InChI Key: PBILQPVGEGXWKT-UHFFFAOYSA-N
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Description

“1,2-Thiazinan-3-one 1,1-dioxide” is a chemical compound with the molecular formula C4H7NO3S . It has a molecular weight of 149.17 . The compound is also known by the synonym "4-Oxo-1,4-butanesultam, Tetrahydro-1,1,3-trioxo-2H-1,2-thiazine" .


Synthesis Analysis

The synthesis of “1,2-Thiazinan-3-one 1,1-dioxide” and its derivatives has been a subject of research . One study discusses the synthetic approaches of thiazinane derivatives and their chemical reactivity . Another study reports the preparation of 1,2,4-thiadiazinane 1,1-dioxides from the reaction of β-aminoethane sulfonamides with dichloromethane, dibromomethane, and formaldehyde as methylene donors .


Molecular Structure Analysis

The InChI code for “1,2-Thiazinan-3-one 1,1-dioxide” is 1S/C4H7NO3S/c6-4-2-1-3-9(7,8)5-4/h1-3H2,(H,5,6) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3 . It has a boiling point of 150-152°C . The compound has 4 hydrogen bond acceptors and 1 hydrogen bond donor . It has a polar surface area of 72 Å2 and a molar volume of 105.6±3.0 cm3 .

Scientific Research Applications

Palladium-Catalyzed Denitrogenation Reactions

  • Application: In the study by Miura et al. (2011), 1,2,3-Benzotriazin-4(3H)-ones and 1,2,3,4-benzothiatriazine 1,1(2H)-dioxide were reacted with isocyanides in the presence of a palladium catalyst, highlighting the utility of these compounds in facilitating complex chemical transformations (Miura et al., 2011).

Synthesis of Biologically Active Compounds

  • Application: Zia-ur-Rehman et al. (2009) synthesized a series of potentially biologically active benzothiazine derivatives, starting from 1,2-thiazinan-3-one 1,1-dioxide derivatives, showcasing its role in the creation of novel compounds with potential antibacterial and antioxidant activities (Zia-ur-Rehman et al., 2009).

Heterocyclic Chemistry of 1,2-Thiazines

  • Application: Weinreb and Orr (2008) discussed the complex nomenclature and synthesis methods of 1,2-thiazines, including their benzo derivatives, highlighting the chemical and biological importance of these compounds, particularly in pharmaceutical research (Weinreb & Orr, 2008).

Alzheimer's Disease Research

  • Application: In Alzheimer's disease research, Scott et al. (2016) investigated a derivative of 1,2,4-thiadiazinane 1,1-dioxide for its potential as a β-site amyloid precursor protein cleaving enzyme 1 inhibitor, demonstrating the therapeutic relevance of such derivatives (Scott et al., 2016).

Chiral Synthesis and Catalysis

  • Application: Wu and Xu (2019) explored the use of 1,2,6-thiadiazinane 1,1-dioxide-type cyclic imines in asymmetric arylation reactions catalyzed by rhodium, contributing to advancements in chiral synthesis (Wu & Xu, 2019).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . It may also cause eye irritation and respiratory irritation .

properties

IUPAC Name

1,1-dioxothiazinan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3S/c6-4-2-1-3-9(7,8)5-4/h1-3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBILQPVGEGXWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NS(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649561
Record name 1lambda~6~,2-Thiazinane-1,1,3-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Thiazinan-3-one 1,1-dioxide

CAS RN

913836-20-1
Record name 1lambda~6~,2-Thiazinane-1,1,3-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Thiazinan-3-one 1,1-dioxide
Reactant of Route 2
1,2-Thiazinan-3-one 1,1-dioxide
Reactant of Route 3
1,2-Thiazinan-3-one 1,1-dioxide
Reactant of Route 4
1,2-Thiazinan-3-one 1,1-dioxide
Reactant of Route 5
1,2-Thiazinan-3-one 1,1-dioxide
Reactant of Route 6
1,2-Thiazinan-3-one 1,1-dioxide

Citations

For This Compound
2
Citations
AA Hassan, S Bräse, AA Aly, HN Tawfeek - Molecules, 2020 - mdpi.com
Thiazinanes and its isomeric forms represent one of the most important heterocyclic compounds, and their derivatives represented a highly potent drug in disease treatment such as, 1,1-…
Number of citations: 6 www.mdpi.com
AD Campbell, AM Birch - synlett, 2005 - thieme-connect.com
A range of α-amino esters can be turned into sulfonylhydantoins 2 in a single, atom-economic step using sulfamide and DBU. This procedure obviates the need for a three-or four-step …
Number of citations: 11 www.thieme-connect.com

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